1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene
Description
1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene is a substituted aromatic compound featuring three distinct functional groups: a bulky tert-butyl group, an ethoxy substituent, and an ethynyl (acetylene) moiety. This combination confers unique physicochemical properties, making it a candidate for applications in organic synthesis, materials science, and catalysis.
- Structural Features: tert-Butyl group: Provides steric bulk, enhancing thermal stability and influencing regioselectivity in reactions . Ethoxy group: An electron-donating substituent that modulates electronic effects on the aromatic ring. Ethynyl group: A linear, sp-hybridized carbon chain that enables participation in coupling reactions (e.g., Sonogashira, Click chemistry).
Properties
IUPAC Name |
1-tert-butyl-2-ethoxy-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-6-11-9-8-10-12(14(3,4)5)13(11)15-7-2/h1,8-10H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPCKKHYIDPXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C(C)(C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chlorideThe final step involves the addition of the ethynyl group via a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Carbonyl derivatives.
Reduction: Ethyl-substituted benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group is a common structural motif in organic chemistry. Below is a comparison of 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene with analogs differing in substituents:
Key Observations :
- Reactivity : The ethynyl group in the target compound distinguishes it from ethers (ETBE) or alcohols, enabling cross-coupling reactions absent in analogs .
- Stability : tert-Butyl groups enhance stability across all compounds, but ethynyl substituents may reduce thermal stability compared to ethers or esters .
- Applications : Ethynyl-containing compounds are favored in synthetic chemistry, whereas ethers like ETBE dominate industrial applications (e.g., fuel additives) .
Spectroscopic and Analytical Data
While direct spectral data for this compound are unavailable, analogs provide benchmarks:
- NMR : Ethynyl protons typically resonate at δ 2.5–3.5 ppm (¹H NMR), distinct from methoxy (δ 3.2–3.8 ppm) or tert-butyl (δ 1.2–1.4 ppm) signals .
- IR : Ethynyl C≡C stretches appear at ~2100–2260 cm⁻¹, absent in ethers or alcohols .
- Mass Spectrometry : Molecular ion peaks for tert-butyl-containing compounds align with calculated m/z values (e.g., [M+H]⁺ for the target compound ~219.3) .
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